Potassium 2-chloro-nicotinate
Description
Potassium 2-chloro-nicotinate (CAS: 97510-86-6) is an organic salt derived from 2-chloronicotinic acid, with the molecular formula C₆H₅ClKNO₂ and a molar mass of 197.66 g/mol . It is structurally characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a carboxylate group at the 3-position, neutralized by a potassium ion. This compound is primarily utilized in pharmaceutical synthesis and agrochemical research due to its role as a versatile intermediate. Its ionic nature enhances solubility in polar solvents, making it suitable for formulations requiring high bioavailability .
Properties
CAS No. |
97510-86-6 |
|---|---|
Molecular Formula |
C6H3ClKNO2 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
potassium;2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C6H4ClNO2.K/c7-5-4(6(9)10)2-1-3-8-5;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
OXAIIPJGBIWVIM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-chloronicotinic acid, a precursor to potassium 2-chloro-nicotinate, involves several steps. One method includes the oxidation of 3-pyridinecarbonitrile using hydrogen peroxide in the presence of acetyl pyruvic molybdenum as a catalyst . The resulting nicotinamide-N-oxide is then chlorinated using phenyl dichlorophosphate under anhydrous conditions and nitrogen protection . The final step involves the reaction of 2-chloro-3-cyanopyridine with a strong alkaline solution to yield 2-chloronicotinic acid .
Industrial Production Methods: In industrial settings, the production of 2-chloronicotinic acid can be scaled up using high-pressure reaction kettles and organic solvents. Hydrogen chloride gas is introduced to the reaction mixture under controlled pressure and temperature conditions to achieve high yields . The resulting 2-chloronicotinic acid is then neutralized with potassium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-chloro-nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent nicotinic acid derivative.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of catalysts like acetyl pyruvic molybdenum.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophilic reagents like sodium methoxide can replace the chlorine atom.
Major Products:
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Regeneration of nicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
Potassium 2-chloro-nicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its role in modulating biological pathways and potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of potassium 2-chloro-nicotinate involves its interaction with various molecular targets. It can modulate enzymatic activities and influence metabolic pathways. For instance, it may act on nicotinic acid receptors, affecting cellular processes such as energy metabolism and oxidative stress response . The exact molecular targets and pathways are still under investigation, but its effects on cellular redox status and enzyme modulation are of particular interest .
Comparison with Similar Compounds
Table 1: Comparative Overview of Chlorinated Nicotinic Acid Derivatives
Functional Group and Solubility Differences
- This compound: The carboxylate group (COO⁻K⁺) imparts high polarity and water solubility, akin to other potassium salts like potassium citrate (solubility >500 g/L in water) . This contrasts with ethyl 2-chloronicotinate, an ester with lower polarity (logP ~1.8), favoring solubility in organic solvents like ethanol or DMSO .
Industrial and Pharmaceutical Relevance
- This compound : Preferred in APIs (Active Pharmaceutical Ingredients) requiring ionic compatibility, such as potassium-sparing diuretics or electrolyte supplements .
- Ethyl 2-chloronicotinate: Used as a precursor in synthesizing herbicides and non-steroidal anti-inflammatory drugs (NSAIDs) due to its stability under acidic conditions .
Q & A
Q. What are the recommended methods for synthesizing Potassium 2-Chloro-Nicotinate with high purity, and how should reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves neutralizing 2-chloro-nicotinic acid with potassium hydroxide in aqueous or alcoholic solvents. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of acid to base), temperature control (25–40°C to avoid side reactions), and purification via recrystallization (using ethanol/water mixtures) or column chromatography. Characterization should include melting point analysis, NMR (¹H/¹³C), and elemental analysis to confirm purity . Experimental Design Tip: Use controlled batch reactions with incremental adjustments to pH and temperature to identify optimal yield conditions .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks to verify the absence of unreacted starting materials (e.g., residual 2-chloro-nicotinic acid).
- FT-IR: Confirm deprotonation of the carboxylic acid group (disappearance of ~1700 cm⁻¹ C=O stretch).
- Chromatography:
- HPLC-PDA: Assess purity (>98%) using a C18 column with UV detection at 260 nm.
- TLC: Monitor reaction progress (silica gel, ethyl acetate/hexane eluent) .
Validation: Cross-reference data with literature spectra from authoritative databases (e.g., SciFinder, Reaxys) .
Q. How to design a controlled study investigating the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer:
- Solubility Testing: Prepare saturated solutions in solvents (water, DMSO, ethanol) at 25°C, filter, and quantify dissolved compound via gravimetric or UV-Vis analysis.
- Stability Assessment: Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .
Data Interpretation: Compare results to Hansen solubility parameters and apply Arrhenius kinetics for stability predictions .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., ΔH of dissolution) of this compound be resolved?
- Methodological Answer:
- Source Evaluation: Scrutinize experimental conditions (e.g., calorimetry methods, solvent purity) from conflicting studies. Prioritize data from peer-reviewed journals with detailed methodology .
- Replication: Reproduce experiments using standardized protocols (e.g., isothermal titration calorimetry) and validate instrumentation with reference compounds .
Statistical Approach: Apply meta-analysis to assess variability and identify systematic errors .
Q. What computational strategies are effective for modeling the binding interactions of this compound with enzymatic targets (e.g., kinases)?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) to predict binding poses. Optimize force fields for halogen bonding (Cl···O/N interactions) .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Validation: Compare in silico results with in vitro enzymatic assays (e.g., IC₅₀ determinations) .
Q. How to integrate heterogeneous datasets (e.g., crystallographic, spectroscopic, and biological activity) to refine structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer:
- Data Fusion: Employ multivariate analysis (PCA, PLS) to correlate structural descriptors (e.g., Cl position, counterion effects) with bioactivity.
- Crystallographic Refinement: Use SHELX or PHENIX to resolve electron density maps and identify key intermolecular interactions (e.g., K⁺ coordination patterns) .
Tool Recommendation: Leverage cheminformatics platforms (e.g., KNIME, RDKit) for dataset alignment and SAR visualization .
Methodological Frameworks for Research Design
Q. How to apply the PICOT framework to formulate research questions on the therapeutic efficacy of this compound?
- Methodological Answer:
- P (Population): Target enzyme or cell line (e.g., "In human hepatocellular carcinoma cells...").
- I (Intervention): Compound concentration range or delivery method (e.g., "10–100 μM this compound in DMEM...").
- C (Comparison): Positive/negative controls (e.g., "vs. cisplatin or untreated cells").
- O (Outcome): Measurable endpoints (e.g., "apoptosis rate via flow cytometry").
- T (Time): Exposure duration (e.g., "48-hour treatment").
Literature Alignment: Use PICOT to structure database searches (PubMed, Scopus) and prioritize high-impact studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
